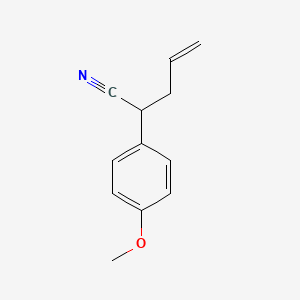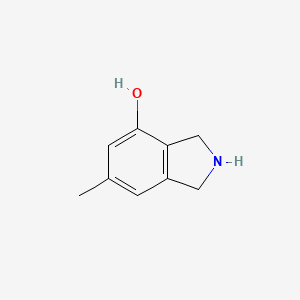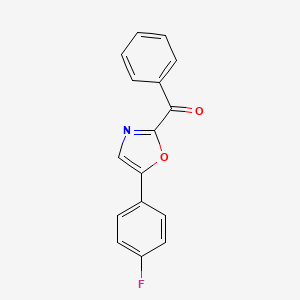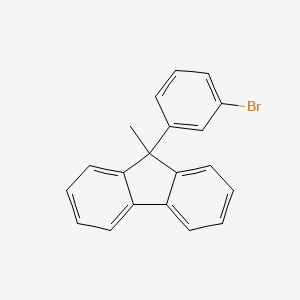
9-(3-Bromophenyl)-9-methyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Bromophenyl)-9-methyl fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9-methyl fluorene typically involves the bromination of 9-methyl fluorene followed by a coupling reaction with a bromophenyl derivative. One common method involves the use of n-butyllithium and anhydrous tetrahydrofuran (THF) as solvents. The reaction is carried out at low temperatures, around -78°C, to ensure the selective bromination of the phenyl ring .
Industrial Production Methods
Industrial production of 9-(3-Bromophenyl)-9-methyl fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-9-methyl fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-methyl fluorene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(3-Bromophenyl)-9-methyl fluorene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Organic Electronics: The compound is explored for use in organic semiconductors and photovoltaic cells.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-9-methyl fluorene involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, are crucial. The presence of the bromine atom and methyl group influences the electronic distribution within the molecule, enhancing its performance in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-9-phenyl fluorene
- 9-Methyl fluorene
- 9-Phenyl fluorene
Uniqueness
9-(3-Bromophenyl)-9-methyl fluorene is unique due to the specific positioning of the bromine atom on the phenyl ring and the methyl group on the fluorene core. This structural arrangement imparts distinct electronic and photophysical properties, making it particularly suitable for applications in materials science and organic electronics .
Properties
Molecular Formula |
C20H15Br |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
9-(3-bromophenyl)-9-methylfluorene |
InChI |
InChI=1S/C20H15Br/c1-20(14-7-6-8-15(21)13-14)18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13H,1H3 |
InChI Key |
HIVTUSLYNFWASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


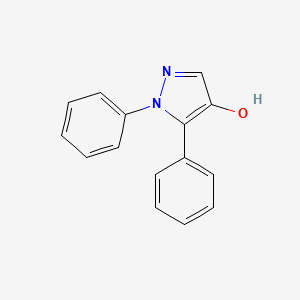
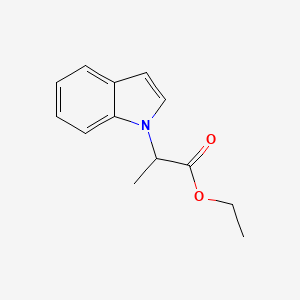
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
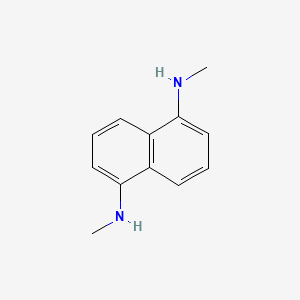
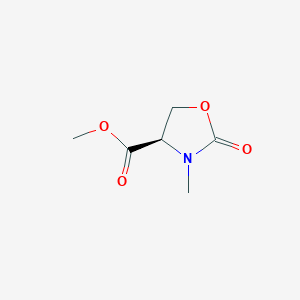
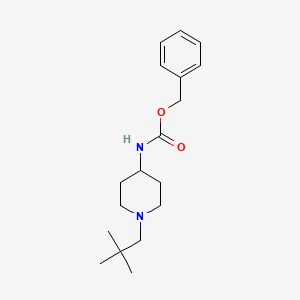
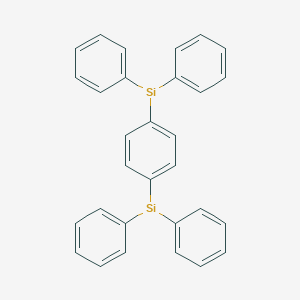
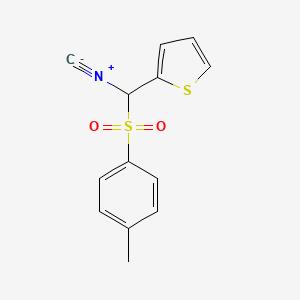
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
